molecular formula C11H13ClOS B12644258 2-(iso-Butylthio)benzoyl chloride

2-(iso-Butylthio)benzoyl chloride

Cat. No.: B12644258
M. Wt: 228.74 g/mol
InChI Key: TZXLPSYVTHPBJP-UHFFFAOYSA-N
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Description

2-(iso-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an iso-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iso-Butylthio)benzoyl chloride typically involves the reaction of benzoyl chloride with iso-butylthiol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

C6H5COCl+iso-C4H9SHC6H4(COCl)(Siso-C4H9)\text{C}_6\text{H}_5\text{COCl} + \text{iso-C}_4\text{H}_9\text{SH} \rightarrow \text{C}_6\text{H}_4(\text{COCl})(\text{Siso-C}_4\text{H}_9) C6​H5​COCl+iso-C4​H9​SH→C6​H4​(COCl)(Siso-C4​H9​)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the necessary anhydrous conditions and optimize reaction parameters for higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(iso-Butylthio)benzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-(iso-Butylthio)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(iso-Butylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The thioether group can undergo oxidation, affecting the compound’s overall reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, which lacks the iso-butylthio group.

    2-(Methylthio)benzoyl Chloride: Similar structure but with a methylthio group instead of an iso-butylthio group.

    2-(Phenylthio)benzoyl Chloride: Contains a phenylthio group instead of an iso-butylthio group.

Uniqueness

2-(iso-Butylthio)benzoyl chloride is unique due to the presence of the iso-butylthio group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)benzoyl chloride

InChI

InChI=1S/C11H13ClOS/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3

InChI Key

TZXLPSYVTHPBJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

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